Isocyanobenzene
Overview
Description
Isocyanobenzene, also known as phenyl isocyanide, is an organic compound with the molecular formula C7H5N . It is a member of the isocyanide family, which are organic compounds containing a divalent carbon atom .
Synthesis Analysis
Isocyanide-based cyclization has proven to be versatile for producing N-containing heterocycles . A series of dual-functionalized isocyanides, such as 2-arylphenylisocyanides and 2-alkynylphenylisocyanides, has been efficiently realized by a model of radical chemistry .
Molecular Structure Analysis
The molecular structure of isocyanobenzene has been determined by gas-phase electron diffraction and quantum chemical calculations . The equilibrium structure of the molecule has D2h symmetry, whereas the average geometry in the gaseous phase is best described by a non-planar model of C2v symmetry .
Chemical Reactions Analysis
Isocyanides have been used as “C1N1” synthons in cyclization . Aromatic isocyanides are able to harvest visible light and promote the oxidative formation of both alkyl and acyl radicals starting from Hantzsch esters, potassium alkyltrifluoroborates, and α-oxoacids .
Physical And Chemical Properties Analysis
Isocyanobenzene has a molecular weight of 103.121 Da . More detailed physical and chemical properties could not be found in the search results.
Scientific Research Applications
Synthesis of Pyroglutamic Acid Analogues
Isocyanobenzene plays a crucial role in the synthesis of pyroglutamic acid analogues, which have potential biological activity. The Ugi four-component reaction (Ugi-4CR) followed by post-transformation, or the Michael addition reaction, utilizes isocyanobenzene derivatives as cleavable isocyanides. These methodologies are significant for constructing the framework of pyroglutamic acid analogues, which are of interest due to their biological properties .
Green Chemistry in Isocyanide Synthesis
The compound is central to a more sustainable and green approach to isocyanide synthesis. A protocol involving the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine as solvent at 0°C has been developed. This method produces isocyanides in high yields and offers advantages such as increased synthesis speed, mild conditions, excellent purity, and minimal reaction waste, making it an environmentally-friendly alternative .
Nanoparticle Functionalization
Isocyanobenzene is used to functionalize ruthenium nanoparticles, leading to intraparticle charge delocalization through Ru=C=N− interfacial bonds. This functionalization affects the optical and electronic properties of the nanoparticles, which can be leveraged in molecular electronics, chemical sensing, and catalysis .
Multicomponent Coupling Reactions
Phenyl isocyanide is a key reagent in multicomponent coupling reactions like the Ugi and Passerini reactions. These reactions are foundational in the synthesis of complex molecules from simpler components, and isocyanobenzene’s reactivity makes it a valuable player in these processes .
Synthesis of Adamantane Derivatives
A novel method utilizes isocyanobenzene for the synthesis of 1-(1-isocyanoethyl)adamantane. This approach is advantageous as it avoids the use of toxic reagents and achieves higher yields compared to previous methods .
Bioorganic and Medicinal Chemistry
Isocyanobenzene derivatives are used in the synthesis of compounds with potential medicinal properties. For example, they are involved in the construction of molecules that could interact with biological targets, leading to new drugs or therapies .
Mechanism of Action
Target of Action
It has been used in the study of the inhibition mechanism of reconstituted cytochrome p-450scc-linked monooxygenase system .
Mode of Action
It is known to interact with the cytochrome p-450scc-linked monooxygenase system, potentially influencing its activity
Biochemical Pathways
Given its interaction with the cytochrome p-450scc-linked monooxygenase system, it may influence pathways related to this system .
Pharmacokinetics
Its solubility in chloroform and slight solubility in methanol suggest that it may be absorbed and distributed in the body to some extent
Result of Action
Its interaction with the cytochrome p-450scc-linked monooxygenase system suggests that it may influence the activity of this system .
Safety and Hazards
While specific safety and hazard information for isocyanobenzene was not found, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
The recent disclosure of the ability of aromatic isocyanides to harvest visible light and act as single electron acceptors has triggered a renewed interest in their application to the development of green photoredox catalytic methodologies . This suggests that future research may focus on further exploring these capabilities and developing new applications for isocyanobenzene and other isocyanides.
properties
IUPAC Name |
isocyanobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N/c1-8-7-5-3-2-4-6-7/h2-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIBIGQXGCBBCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239267 | |
Record name | Phenylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
The odor of isocyanides has been described as "'almost overpowering." "horrible," and "extremely distressing." [Wikipedia] | |
Record name | Phenylisocyanide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16571 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
2.4 [mmHg] | |
Record name | Phenylisocyanide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16571 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phenyl isocyanide | |
CAS RN |
931-54-4 | |
Record name | Isocyanobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylisocyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl isocyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.036 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phenyl isocyanide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS3UDW47UG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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